2-Fluoroethyldiphenyl acetate
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Overview
Description
2-Fluoroethyldiphenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This particular compound is characterized by the presence of a fluoroethyl group attached to the diphenyl acetate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyldiphenyl acetate typically involves the esterification of diphenylacetic acid with 2-fluoroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyldiphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylacetic acid and 2-fluoroethanol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-fluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Fluoroethyldiphenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoroethyldiphenyl acetate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. This interaction can lead to changes in membrane permeability and the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl diphenyl acetate: Similar structure but lacks the fluoroethyl group.
Methyl diphenyl acetate: Similar structure with a methyl group instead of a fluoroethyl group.
Phenyl acetate: A simpler ester with only one phenyl group.
Uniqueness
2-Fluoroethyldiphenyl acetate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
4242-33-5 |
---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-fluoroethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C16H15FO2/c17-11-12-19-16(18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
MVNYQVCSSLUAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCCF |
Origin of Product |
United States |
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